2-Cyclopropylphenol chemical properties and structure
2-Cyclopropylphenol chemical properties and structure
An In-Depth Technical Guide to 2-Cyclopropylphenol: Structure, Properties, and Applications
Introduction
2-Cyclopropylphenol (CAS No. 10292-60-1) is a substituted aromatic alcohol of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Characterized by the unique juxtaposition of a hydroxyl group and a strained cyclopropyl ring on a benzene core, this molecule serves as a versatile intermediate for the synthesis of complex molecular architectures. The presence of the cyclopropyl moiety, a bioisostere for various functional groups, imparts valuable pharmacological properties, making 2-Cyclopropylphenol a key building block for drug discovery professionals. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Molecular Structure
The physicochemical properties of 2-Cyclopropylphenol are dictated by the interplay between its three core components: the aromatic ring, the acidic hydroxyl group, and the sterically demanding, electronically unique cyclopropyl group.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 10292-60-1 | [1] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Melting Point | Data not available. (Isomer 4-cyclopropylphenol: 57-58 °C) | [2] |
| Boiling Point | Data not available. (Analog 2-propylphenol: 224-226 °C) | [3] |
Molecular Structure and Bonding
The structure of 2-Cyclopropylphenol is notable for the high degree of ring strain within the cyclopropyl substituent. The internal C-C-C bond angles of approximately 60° deviate significantly from the ideal sp³ bond angle of 109.5°. This strain results in unique bonding characteristics, often described by two primary models:
-
Coulson-Moffitt Model: This model proposes that the C-C bonds in the cyclopropane ring are "bent" or "banana bonds," formed by the overlap of orbitals with increased p-character (sp⁵ hybridization). This leads to the C-C bonds having significant π-character.
-
Walsh Model: This alternative model describes the bonding in terms of a combination of sp² hybridized carbons and pure p-orbitals, which also accounts for the double-bond-like properties of the cyclopropyl group.
This inherent strain and π-character influence the molecule's reactivity and its interactions with biological targets. The cyclopropyl group can act as a conformationally rigid scaffold and a bioisostere for vinyl or carbonyl groups, which is a key reason for its frequent use in drug design.
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 2-Cyclopropylphenol are not widely published. However, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton:
-
Aromatic Protons (δ 6.7-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet in this region. The ortho- and para-protons to the hydroxyl group will be shifted slightly upfield compared to benzene due to its electron-donating nature.
-
Hydroxyl Proton (δ 4.5-5.5 ppm): A broad singlet is expected for the phenolic -OH proton. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. This peak will disappear upon shaking the sample with D₂O.
-
Cyclopropyl Methine Proton (δ 1.8-2.2 ppm): The single proton on the cyclopropyl ring attached to the benzene ring (benzylic position) will appear as a multiplet, shifted downfield.
-
Cyclopropyl Methylene Protons (δ 0.6-1.0 ppm): The four protons of the two CH₂ groups in the cyclopropyl ring will appear as complex multiplets in the upfield region. This significant upfield shift is a hallmark of cyclopropyl groups, caused by the magnetic anisotropy of the ring, which creates a shielding cone.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals:
-
C-OH (δ ~150-155 ppm): The carbon atom directly attached to the hydroxyl group will be the most downfield aromatic signal.
-
C-Cyclopropyl (δ ~130-135 ppm): The aromatic carbon bearing the cyclopropyl group.
-
Aromatic CH Carbons (δ ~115-130 ppm): Four distinct signals are expected for the remaining four carbons of the benzene ring.
-
Cyclopropyl Methine Carbon (δ ~15-20 ppm): The CH carbon of the cyclopropyl ring.
-
Cyclopropyl Methylene Carbons (δ ~5-10 ppm): A single signal for the two equivalent CH₂ carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the phenol and aromatic functionalities:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.
-
Aromatic C=C Bending: Several peaks in the 1450-1600 cm⁻¹ region.
Role in Drug Discovery and Development
The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy in medicinal chemistry to address various challenges encountered during drug discovery. The cyclopropyl group can:
-
Enhance Metabolic Stability: It can block sites of metabolism (e.g., oxidation) by replacing more labile groups like isopropyl or tert-butyl moieties.
-
Improve Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor.
-
Increase Brain Permeability: The lipophilic nature of the cyclopropyl group can aid in crossing the blood-brain barrier.
-
Reduce Off-Target Effects: By providing a unique steric and electronic profile, it can improve selectivity for the intended biological target.
2-Cyclopropylphenol is a key precursor for the synthesis of imidazolines, a class of compounds known to interact with adrenergic receptors. It is specifically used as an intermediate in the preparation of Cirazoline, which is a potent α-1 adrenergic receptor agonist and an even more potent α-2 receptor antagonist.
Caption: General synthetic pathway to imidazoline derivatives from 2-Cyclopropylphenol.
Representative Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for preparing ethers from an alcohol and an organohalide. The following protocol details the O-methylation of 2-Cyclopropylphenol, a representative reaction showcasing the utility of the phenolic hydroxyl group.
Materials
-
2-Cyclopropylphenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous THF.
-
Deprotonation: Sodium hydride (1.2 eq) is carefully added to the THF. The suspension is cooled to 0 °C using an ice bath. A solution of 2-Cyclopropylphenol (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 20 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen gas evolution ceases.
-
Alkylation: The reaction mixture is cooled back to 0 °C. Methyl iodide (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water, then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product, 2-cyclopropylanisole, can be purified further by column chromatography on silica gel if necessary.
Caption: Workflow for the Williamson ether synthesis of 2-cyclopropylanisole.
Safety and Handling
As a phenolic compound, 2-Cyclopropylphenol and its derivatives require careful handling. Safety data for the closely related 4-Bromo-2-cyclopropylphenol indicates the following precautions should be taken:
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4] Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid all personal contact, including inhalation of dust or fumes.[4] Do not eat, drink, or smoke when handling.[4] Keep containers securely sealed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[4]
-
Skin: Flush skin with running water and soap. Seek medical attention in the event of irritation.
-
Inhalation: Remove to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
Conclusion
2-Cyclopropylphenol is a synthetically valuable molecule whose unique structural features, particularly the strained cyclopropyl ring, make it an important building block in modern organic and medicinal chemistry. Its utility as a precursor for pharmacologically active compounds, such as adrenergic receptor modulators, underscores its relevance to drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the research laboratory.
References
-
Pharmaffiliates. 2-Cyclopropylphenol. [Link]
-
PubChem. 2-Propylphenol. National Center for Biotechnology Information. [Link]
-
ZaiQi Bio-Tech. 4-cyclopropylphenol. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
